molecular formula C17H18N4O B12221292 GP-G; Gpi 16539

GP-G; Gpi 16539

Cat. No.: B12221292
M. Wt: 294.35 g/mol
InChI Key: LVJPXUMXWYTMAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GP-G involves the reaction of 4-methylpiperazine with benzo[c][1,5]naphthyridin-6-one under specific conditions. The detailed synthetic route and industrial production methods are not widely documented in the public domain .

Chemical Reactions Analysis

GP-G undergoes several types of chemical reactions, including:

Scientific Research Applications

GP-G has been extensively studied for its anti-inflammatory properties. It has shown promise in treating conditions such as colitis and ischemia/reperfusion injury. The compound reduces inflammatory cell infiltration and histological injury, making it a potential therapeutic agent for gut ischemia and inflammation .

Mechanism of Action

GP-G exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme activated by DNA strand breaks. This inhibition reduces the accumulation of poly (ADP-ribose) in damaged tissues, thereby mitigating inflammation and tissue injury .

Comparison with Similar Compounds

GP-G is similar to other PARP-1 inhibitors such as GPI 15427. Both compounds exhibit potent anti-inflammatory activity and have been studied in similar experimental models. GP-G has shown unique properties in specific contexts, making it a valuable addition to the family of PARP-1 inhibitors .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-2H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7,15H,8-11H2,1H3

InChI Key

LVJPXUMXWYTMAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2C=CC3=NC(=O)C4=CC=CC=C4C3=N2

Origin of Product

United States

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